molecular formula C15H19NO2 B14754441 1-(Dimethylamino)-3-(1-naphthalenyloxy)-2-propanol CAS No. 2111-26-4

1-(Dimethylamino)-3-(1-naphthalenyloxy)-2-propanol

Cat. No.: B14754441
CAS No.: 2111-26-4
M. Wt: 245.32 g/mol
InChI Key: NRIDRINPRIUAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dimethylamino)-3-(1-naphthalenyloxy)-2-propanol is a chemical compound known for its unique structure and properties It consists of a dimethylamino group, a naphthalenyloxy group, and a propanol backbone

Preparation Methods

The synthesis of 1-(Dimethylamino)-3-(1-naphthalenyloxy)-2-propanol involves several steps. One common synthetic route includes the reaction of 1-naphthol with epichlorohydrin to form 1-(1-naphthalenyloxy)-2,3-epoxypropane. This intermediate is then reacted with dimethylamine to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(Dimethylamino)-3-(1-naphthalenyloxy)-2-propanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Dimethylamino)-3-(1-naphthalenyloxy)-2-propanol has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound can be used in biochemical assays and as a probe to study biological processes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-3-(1-naphthalenyloxy)-2-propanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the naphthalenyloxy group can facilitate binding to hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(Dimethylamino)-3-(1-naphthalenyloxy)-2-propanol can be compared with other similar compounds such as:

    Benzenemethanamine, N,N-dimethyl-α-[2-(1-naphthalenyloxy)ethyl]-, hydrochloride: This compound has a similar structure but with a benzenemethanamine backbone.

    (S)-N,N-dimethyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine: This compound contains a thiophene ring instead of a propanol backbone.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-(Dimethylamino)-3-(1-naphthalenyloxy)-2-propanol, commonly referred to as a derivative of aryloxyaminopropanol, exhibits significant biological activity primarily through its interactions with adrenergic receptors. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound is structurally related to known β-blockers, which are widely used in clinical practice for their cardiovascular benefits, including the treatment of hypertension and heart failure. The biological activities of this compound can be summarized as follows:

  • Receptor Interaction : The compound acts as a competitive antagonist at β-adrenergic receptors, which plays a crucial role in regulating heart rate and blood pressure.
  • Antioxidant Properties : Recent studies have indicated that derivatives of aryloxyaminopropanol possess antioxidant activities, which may contribute to their therapeutic effects in cardiovascular diseases .
  • Potential Anticancer Activity : Emerging evidence suggests that some β-blockers may exhibit anticancer properties, potentially influencing tumor growth and metastasis .

The primary mechanism through which this compound exerts its effects involves the blockade of β-adrenergic receptors. This inhibition leads to:

  • Decreased Heart Rate : By blocking β1 receptors in the heart, the compound reduces cardiac output and lowers blood pressure.
  • Inhibition of Angiogenesis : The antagonism of β-adrenergic receptors can inhibit angiogenic factors such as vascular endothelial growth factor (VEGF), thereby affecting tumor growth dynamics .

Case Studies and Experimental Data

  • Formalin-Induced Pain Model :
    A study involving intrathecal administration of σ1 receptor antagonists reported that compounds similar to this compound significantly reduced pain behaviors associated with formalin-induced nociception. This suggests potential applications in pain management .
  • Antioxidant Activity Assessment :
    Research has shown that various derivatives exhibit antioxidant properties, which were evaluated using high-performance liquid chromatography (HPLC) methods. These studies highlighted the structure-activity relationship (SAR) that emphasizes the importance of the naphthalene core in enhancing biological activity .

Comparative Analysis with Other Compounds

Compound NameMechanism of ActionPrimary UsesNotable Effects
PropranololNon-selective β-blockerHypertension, anxietyReduces heart rate, antianginal
This compoundβ-adrenergic antagonistPotentially for hypertension and pain reliefAntioxidant properties, pain modulation
DuloxetineSerotonin-norepinephrine reuptake inhibitorDepression, anxietyModulates neurotransmitter levels

Properties

CAS No.

2111-26-4

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

1-(dimethylamino)-3-naphthalen-1-yloxypropan-2-ol

InChI

InChI=1S/C15H19NO2/c1-16(2)10-13(17)11-18-15-9-5-7-12-6-3-4-8-14(12)15/h3-9,13,17H,10-11H2,1-2H3

InChI Key

NRIDRINPRIUAKP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(COC1=CC=CC2=CC=CC=C21)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.